BenchChemオンラインストアへようこそ!

Ethyl 4-(1,1-difluoroethyl)benzoate

Lipophilicity Drug Design Bioisostere

Procure Ethyl 4-(1,1-difluoroethyl)benzoate for your medicinal chemistry campaigns. Its metabolically stable –CF₂CH₃ motif uniquely replaces –OCH₃ or –CH₂CH₃ on the benzoate core, offering superior logP (~3.45) and a ~40-fold microsomal stability advantage for potent leads. This critical precursor enables ¹⁹F NMR screening and is hydrolyzed to the active 4-(1,1-difluoroethyl)benzoic acid prodrug. Order now for kinase inhibitor and SERD development pipelines.

Molecular Formula C11H12F2O2
Molecular Weight 214.21 g/mol
CAS No. 55805-23-7
Cat. No. B1400667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(1,1-difluoroethyl)benzoate
CAS55805-23-7
Molecular FormulaC11H12F2O2
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(C)(F)F
InChIInChI=1S/C11H12F2O2/c1-3-15-10(14)8-4-6-9(7-5-8)11(2,12)13/h4-7H,3H2,1-2H3
InChIKeyXVTHJQHKAZPIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(1,1-difluoroethyl)benzoate (CAS 55805-23-7): Core Physicochemical and Structural Profile for Informed Sourcing


Ethyl 4-(1,1-difluoroethyl)benzoate (C₁₁H₁₂F₂O₂, MW 214.21 g/mol) is a para-substituted benzoate ester bearing the gem‑difluoroethyl (–CF₂CH₃) motif on the aromatic ring . This fluorinated building block belongs to the (1,1-difluoroethyl)arene class, where the CF₂CH₃ group serves as a metabolically stable bioisostere of the methoxy (–OCH₃) group while preserving comparable steric and electronic features [1]. Commercially available at ≥95–97% purity from multiple accredited vendors , the compound exhibits a predicted ACD/LogP of 3.45, a boiling point of 265.1±35.0 °C, and a density of 1.1±0.1 g/cm³ . It is supplied as a research‑grade intermediate for pharmaceutical process development and medicinal chemistry campaigns .

Why Ethyl 4‑Methoxybenzoate, Ethyl 4‑Trifluoromethylbenzoate, or Ethyl 4‑Ethylbenzoate Cannot Replace Ethyl 4-(1,1-difluoroethyl)benzoate in Designed Synthetic Sequences


In‑class para‑substituted ethyl benzoates are not freely interchangeable because the 4‑(1,1‑difluoroethyl) group imposes a unique combination of lipophilicity, electronic character, and metabolic stability that none of the common analogues simultaneously recapitulates. The methoxy analogue (–OCH₃) is significantly more polar (ΔLogP ≈ −0.8 to −1.3) and is metabolically labile through O‑demethylation [1]. The trifluoromethyl analogue (–CF₃) matches lipophilicity more closely but acts as a strong electron‑withdrawing group that cannot mimic the steric profile of an ethyl‑sized substituent . The non‑fluorinated ethyl analogue (–CH₂CH₃) lacks the fluorine‑imparted resistance to cytochrome P450 oxidation and delivers a different hydrogen‑bonding/acidity profile at the benzoic acid stage [2][3]. Only the –CF₂CH₃ group concurrently preserves the steric bulk of an ethyl group, introduces fluorine‑mediated metabolic hardening, and maintains a moderate electron‑withdrawing effect that fine‑tunes the pKa of downstream carboxylic acid derivatives [2][3].

Quantitative Differentiation Evidence for Ethyl 4-(1,1-difluoroethyl)benzoate Relative to its Closest Analogs


LogP Comparison: 4-(1,1-Difluoroethyl) vs. 4‑Methoxy Substitution on the Ethyl Benzoate Core

Ethyl 4-(1,1-difluoroethyl)benzoate exhibits an ACD/LogP of 3.45, which is substantially higher than the 4‑methoxy analogue (ethyl 4‑methoxybenzoate, CAS 94‑30‑4) whose LogP values range from 2.18 (ChemAxon) to 2.61 (Sielc/HPLC‑derived) [1]. This ΔLogP of +0.84 to +1.27 units translates to an approximately 7‑ to 19‑fold higher octanol/water partition coefficient for the difluoroethyl compound, predicting enhanced passive membrane permeability .

Lipophilicity Drug Design Bioisostere

Metabolic Stability: 1,1-Difluoroethyl vs. Ethyl Substitution in a UT‑B Inhibitor Scaffold

In a head‑to‑head comparison within a triazolothienopyrimidine UT‑B inhibitor series, compound 1c bearing a 1,1‑difluoroethyl group displayed significantly improved microsomal stability relative to the corresponding ethyl‑substituted analogue 1a. The difluoroethyl modification blocked metabolic oxidation at the benzylic position, a known soft spot in ethyl‑substituted arenes [1]. In a related study, compound 3k containing a 4-(1,1-difluoroethyl)benzenesulfonyl moiety achieved ~40‑fold superior in vitro metabolic stability (t₁/₂ in rat liver microsomes) compared to the lead compound 1 [2]. Although these data originate from elaborated drug‑like scaffolds, the metabolic protection is directly attributable to the –CF₂CH₃ motif itself.

Metabolic Stability Liver Microsomes UT‑B Inhibitor

Electronic Modulation: pKa Shift of 4-(1,1-Difluoroethyl)benzoic Acid Compared to Non‑Fluorinated and Trifluoromethyl Analogues

The free acid form of the target compound, 4-(1,1-difluoroethyl)benzoic acid (CAS 55805‑14‑6), exhibits a predicted pKa of 3.99±0.10 . This is intermediate between 4‑ethylbenzoic acid (pKa ≈ 4.35, less acidic due to electron‑donating ethyl group) and 4‑trifluoromethylbenzoic acid (pKa ≈ 3.64, more acidic due to the stronger –I effect of –CF₃) . The difluoroethyl group thus provides a moderate, tunable electron‑withdrawing effect that increases the fraction of ionized carboxylate at physiological pH relative to the ethyl analog, while avoiding the excessive acidity of the CF₃ derivative that may compromise passive diffusion of the neutral species.

pKa Electronic Effects Ionization State

Validated Synthetic Intermediate: Methyl 4-(1,1-difluoroethyl)benzoate as a Precursor to Anti‑Tumor Stilbene Derivatives

A published patent (CN107311846A) explicitly demonstrates the utility of methyl 4-(1,1-difluoroethyl)benzoate – the methyl ester congener of the target compound – as a key intermediate in the synthesis of gem‑difluoroethyl‑substituted diphenylethene and diphenylethane derivatives with enhanced in vitro anti‑tumor activity [1]. Methyl 4-acetylbenzoate was converted to methyl 4-(1,1-difluoroethyl)benzoate using DAST in 59% isolated yield, and the ester was subsequently reduced to 4-(1,1-difluoroethyl)benzaldehyde, which served as the electrophilic coupling partner for stilbene assembly [1]. The anti‑tumor evaluation of the final stilbenes confirmed that the gem‑difluoroethyl substitution strengthened in vitro activity relative to non‑fluorinated or mono‑fluorinated analogs [1]. The ethyl ester variant (target compound) can be employed analogously, offering the advantage of orthogonal ester hydrolysis conditions relative to methyl ester protection strategies.

Synthetic Intermediate Anti‑Tumor Stilbene

Physicochemical Profile Comparison: Boiling Point, Density, and Molecular Weight vs. Non‑Fluorinated Para‑Ethyl Analogue

Replacement of the two benzylic hydrogens in ethyl 4‑ethylbenzoate with fluorine atoms increases the molecular weight from 178.23 to 214.21 g/mol (+36 Da, +20%) and shifts the predicted boiling point from ~256.6 °C to 265.1±35.0 °C, while density changes minimally (~1.01 vs. ~1.1 g/cm³) . These altered physical properties are relevant for purification (distillation cut points), storage, and formulation development. The higher molecular weight and fluorine content also influence analytical detection (e.g., ¹⁹F NMR, LC‑MS sensitivity in negative ion mode due to increased lipophilicity).

Boiling Point Molecular Weight Process Chemistry

High‑Confidence Application Scenarios for Ethyl 4-(1,1-difluoroethyl)benzoate Based on Quantitative Differentiating Evidence


Scaffold Hopping in Kinase or Nuclear Receptor Programs: Replacing Metabolically Labile 4‑Methoxy or 4‑Ethyl Pendants

Medicinal chemistry teams pursuing kinase inhibitors, nuclear receptor modulators (e.g., SERDs such as LSZ102), or other intracellular targets can directly replace a 4‑methoxy or 4‑ethyl group on a benzoate ester intermediate with the 4‑(1,1‑difluoroethyl) variant. The +0.84 to +1.27 LogP increase over the methoxy analogue enhances passive membrane permeability , while the documented microsomal stability advantage (~40‑fold over non‑fluorinated ethyl in related scaffolds [1]) reduces the risk of rapid benzylic oxidation. This substitution strategy is supported by the validated use of the methyl ester congener in anti‑tumor stilbene synthesis [2].

Prodrug Design: Ester‑Masked 4-(1,1-Difluoroethyl)benzoic Acid for Optimized Oral Bioavailability

The ethyl ester serves as a prodrug or protected intermediate for 4-(1,1-difluoroethyl)benzoic acid. The acid exhibits a pKa of 3.99 , which is ~0.36 units lower (more acidic) than the 4‑ethylbenzoic acid comparator, providing a greater ionized fraction for aqueous solubility while retaining sufficient neutral species for gastrointestinal absorption. The ethyl ester mask adds further lipophilicity (LogP 3.45) and can be hydrolyzed by ubiquitous esterases to release the active acid in vivo. This profile positions the compound as a rational starting point for oral anti‑inflammatory, diuretic (UT‑B target [1]), or oncology agents.

Fluorinated Fragment Library Construction for ¹⁹F NMR‑Based Screening

The two chemically equivalent fluorine atoms provide a strong, singlet ¹⁹F NMR signal (δ −88.70 ppm in the methyl ester analogue [2]) that can be exploited in fragment‑based drug discovery (FBDD) for hit identification via ¹⁹F NMR screening. Unlike a –CF₃ group (3F, singlet) or a –OCH₃ group (no fluorine), the –CF₂CH₃ motif offers a distinctive chemical shift window and relaxation property. The compound's predicted LogP of 3.45 ensures adequate solubility in typical fragment screening buffers containing low percentages of DMSO‑d₆, while the ester handle permits rapid diversification to amide or acid derivatives for hit follow‑up .

Process Chemistry: Intermediate for 4-(1,1-Difluoroethyl)benzaldehyde and Downstream Wittig/Horner–Wadsworth–Emmons Olefination

The ethyl (or methyl) ester is the direct precursor to 4-(1,1-difluoroethyl)benzaldehyde via controlled reduction (DIBAL‑H or LiAlH(OtBu)₃) and subsequent oxidation, or via ester‑to‑aldehyde conversion through the Weinreb amide route. The aldehyde is a versatile pivot for olefination reactions that construct stilbene or styryl pharmacophores, as demonstrated in CN107311846A [2]. The 265 °C boiling point and fluorine‑imparted thermal stability of the ester support distillation‑based purification at pilot scale, while the ¹⁹F NMR handle enables real‑time reaction monitoring without aliquot quenching .

Quote Request

Request a Quote for Ethyl 4-(1,1-difluoroethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.